molecular formula C4H11NO2S B1347160 N-isopropylmethanesulfonamide CAS No. 23705-43-3

N-isopropylmethanesulfonamide

Cat. No.: B1347160
CAS No.: 23705-43-3
M. Wt: 137.2 g/mol
InChI Key: DWGXVIXKIPFBJB-UHFFFAOYSA-N
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Description

N-isopropylmethanesulfonamide is an organosulfur compound with the molecular formula C4H11NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

N-isopropylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with isopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfides or thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-isopropylmethanesulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its sulfonamide moiety.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with a similar structure but without the isopropyl group.

    N-ethylmethanesulfonamide: Similar to N-isopropylmethanesulfonamide but with an ethyl group instead of an isopropyl group.

    N-methylmethanesulfonamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can affect the compound’s interactions with enzymes and other biological molecules, potentially enhancing its efficacy as an inhibitor.

Properties

IUPAC Name

N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-4(2)5-8(3,6)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGXVIXKIPFBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310244
Record name N-isopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23705-43-3
Record name NSC223060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-isopropylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(propan-2-yl)methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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